4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane typically involves the reaction of 3-methylnaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boronate esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Utilized in the synthesis of anticancer and antimicrobial agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex formation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Naphthylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it an ideal candidate for various chemical transformations. Its structural features, such as the presence of a naphthalene ring, enhance its ability to participate in π-π interactions, which are crucial in many organic synthesis applications .
Properties
Molecular Formula |
C17H21BO2 |
---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2/c1-12-10-13-8-6-7-9-14(13)11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
InChI Key |
IKZJADJCKLTIJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C |
Origin of Product |
United States |
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